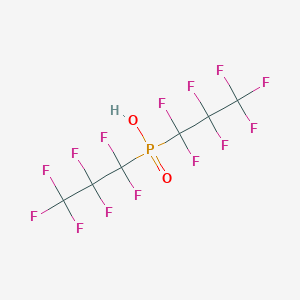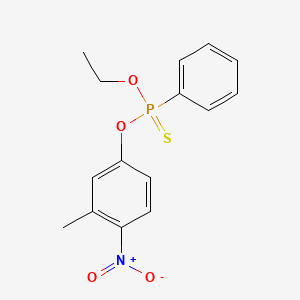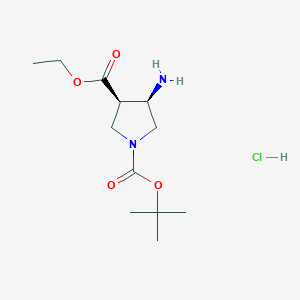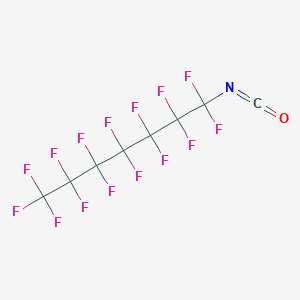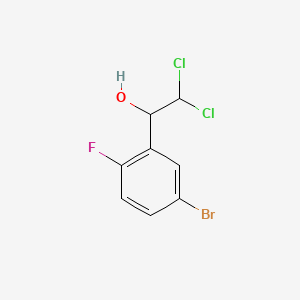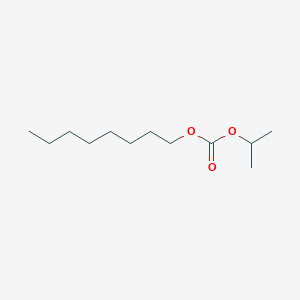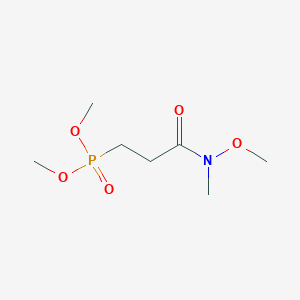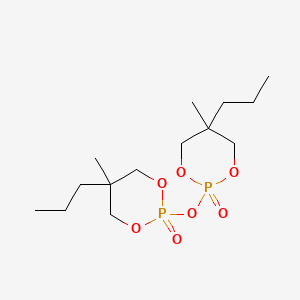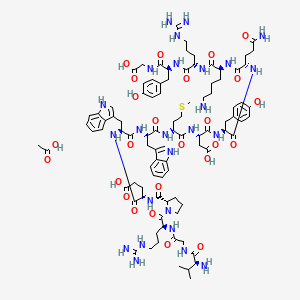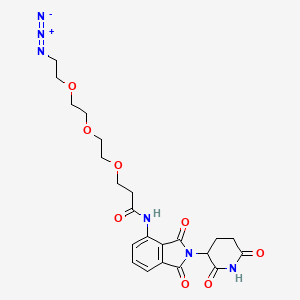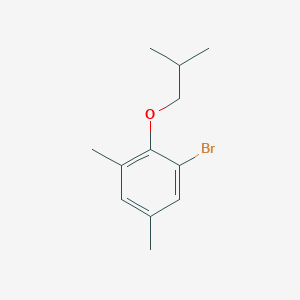
1-Bromo-2-isobutoxy-3,5-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-isobutoxy-3,5-dimethylbenzene is an organic compound with the molecular formula C12H17BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two methyl groups, and an isobutoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-isobutoxy-3,5-dimethylbenzene typically involves the bromination of 2-isobutoxy-3,5-dimethylbenzene. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-isobutoxy-3,5-dimethylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3). These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly employed.
Major Products Formed
Substitution Reactions: Products include 2-isobutoxy-3,5-dimethylphenol, 2-isobutoxy-3,5-dimethylphenyl ethers, and 2-isobutoxy-3,5-dimethylaniline.
Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.
Reduction Reactions: Products include 2-isobutoxy-3,5-dimethylbenzene.
Applications De Recherche Scientifique
1-Bromo-2-isobutoxy-3,5-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: Research into its derivatives may lead to the discovery of new drugs or treatments for various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-isobutoxy-3,5-dimethylbenzene depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new products. The molecular targets and pathways involved vary based on the specific chemical or biological context.
Comparaison Avec Des Composés Similaires
1-Bromo-2-isobutoxy-3,5-dimethylbenzene can be compared with other similar compounds such as:
1-Bromo-3,5-dimethylbenzene: Lacks the isobutoxy group, leading to different reactivity and applications.
2-Bromo-1,3-dimethylbenzene: Has a different substitution pattern, affecting its chemical behavior.
1-Bromo-2-isobutoxybenzene: Lacks the additional methyl groups, resulting in different physical and chemical properties.
Propriétés
Formule moléculaire |
C12H17BrO |
|---|---|
Poids moléculaire |
257.17 g/mol |
Nom IUPAC |
1-bromo-3,5-dimethyl-2-(2-methylpropoxy)benzene |
InChI |
InChI=1S/C12H17BrO/c1-8(2)7-14-12-10(4)5-9(3)6-11(12)13/h5-6,8H,7H2,1-4H3 |
Clé InChI |
QGTZOWFHOYDOJI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)Br)OCC(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


